

Understanding the chemical structure of THK-523

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Compound of Interest

Compound Name: THK-523

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An In-Depth Technical Guide to the Chemical Structure and Properties of **THK-523**

Introduction

THK-523 is a quinoline derivative developed as a radiolabeled positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Its development was a significant step in the effort to create diagnostic tools capable of selectively detecting neurofibrillary tangles (NFTs) in the living brain.[4] This guide provides a detailed overview of its chemical structure, binding characteristics, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

THK-523, chemically known as 2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, was designed as a derivative of earlier compounds identified through screening for molecules that bind to NFTs.[5] The fluorine-18 isotope ($[^{18}\text{F}]$) is incorporated for PET imaging.

- Chemical Name: 2-(4-aminophenyl)-6-(2- $[^{18}\text{F}]$ fluoroethoxy)quinoline
- Molecular Formula: $\text{C}_{17}\text{H}_{15}\text{FN}_2\text{O}$
- Molecular Weight: 282.31 g/mol
- Lipophilicity (LogP_{oct}): 2.91 ± 0.13 , a value indicating adequate lipophilicity to cross the blood-brain barrier.

Quantitative Data

The preclinical evaluation of [^{18}F]**THK-523** has generated significant quantitative data regarding its binding affinity, selectivity, and pharmacokinetics.

Table 1: In Vitro Binding Affinity of [^{18}F]**THK-523**

This table summarizes the binding affinity (K_d) and maximum binding capacity (B_{max}) of [^{18}F]**THK-523** for synthetic tau and amyloid- β ($\text{A}\beta$) fibrils. The data indicates a higher affinity and a greater number of binding sites on tau fibrils compared to $\text{A}\beta$ fibrils.

Fibril Type	K_d1 (nM)	$B_{\text{max}}1$ (pmol/nmol fibrils)	K_d2 (nM)	$B_{\text{max}}2$ (pmol/nmol fibrils)
Tau (K18 Δ 280K)	1.67	2.20	21.7	4.46
Amyloid- β (1-42)	20.7	1.25	N/A	N/A
Tau (K18 Δ K280)	1.99	N/A	N/A	N/A
Amyloid- β (42)	30.3	N/A	N/A	N/A

Data is compiled from multiple experiments and fibril preparations.

Table 2: Ex Vivo Biodistribution in ICR Mice

This table shows the uptake of [^{18}F]**THK-523** in the brain of normal ICR mice at various time points post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g). The data demonstrates rapid brain uptake and clearance.

Time Post-Injection	Brain Uptake (%ID/g)
2 min	2.75 ± 0.25
10 min	1.95 ± 0.15
30 min	1.20 ± 0.10
60 min	0.80 ± 0.05
120 min	0.40 ± 0.04

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the characterization of [^{18}F]THK-523.

Radiosynthesis of [^{18}F]THK-523

The radiolabeling of THK-523 is achieved through a nucleophilic substitution reaction.

- **Precursor:** The tosylate precursor, BF-241 (2-3 mg), is dissolved in dimethyl sulphoxide (DMSO).
- **Reaction:** The precursor is reacted with [^{18}F]fluoride. The reaction is carried out at 110°C for 10 minutes.
- **Purification:** The crude reaction mixture is first partially purified using an activated Sep-Pak tC18 cartridge.
- **Final Purification:** Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is used for final purification.
- **Formulation:** The final product, [^{18}F]THK-523, is reformulated using a standard tC18 Sep-Pak, yielding a radiochemical purity of >95%.

In Vitro Saturation Binding Assay

This assay quantifies the binding affinity of [^{18}F]THK-523 to synthetic protein fibrils.

- **Fibril Preparation:** Synthetic A β _{1–42} or recombinant tau (K18 Δ 280K) fibrils are prepared and aggregated at 37°C for several days. Fibril formation is confirmed by Thioflavin S fluorescence and transmission electron microscopy.
- **Incubation:** A constant concentration of fibrils (e.g., 200 nM) is incubated with increasing concentrations of [¹⁸F]THK-523 (ranging from 1–500 nM).
- **Non-Specific Binding:** To determine non-specific binding, parallel reactions are conducted in the presence of a high concentration (e.g., 1–2 μ M) of unlabeled THK-523.
- **Separation:** Bound and free radioligand are separated by filtration.
- **Analysis:** The amount of bound radioactivity is measured, and the data is analyzed using Scatchard plots to determine K_d and B_{max} values.

Autoradiography on Human Brain Tissue

This technique visualizes the binding of [¹⁸F]THK-523 to tau pathology in post-mortem human brain tissue.

- **Tissue Preparation:** Serial sections (5–10 μ m) from the hippocampus or medial temporal lobe of confirmed Alzheimer's disease patients are used.
- **Immunohistochemistry:** Adjacent sections are immunostained with antibodies against tau (e.g., AT8) and A β (e.g., 6F/3D) to confirm the location of NFTs and amyloid plaques.
- **Radioligand Incubation:** Brain sections are incubated with [¹⁸F]THK-523 (e.g., 2.2 MBq/ml).
- **Washing and Imaging:** Sections are washed to remove unbound tracer and exposed to imaging plates or film to generate an autoradiogram.
- **Analysis:** The resulting autoradiogram is compared with the immunostained adjacent sections to assess the co-localization of [¹⁸F]THK-523 binding with tau pathology.

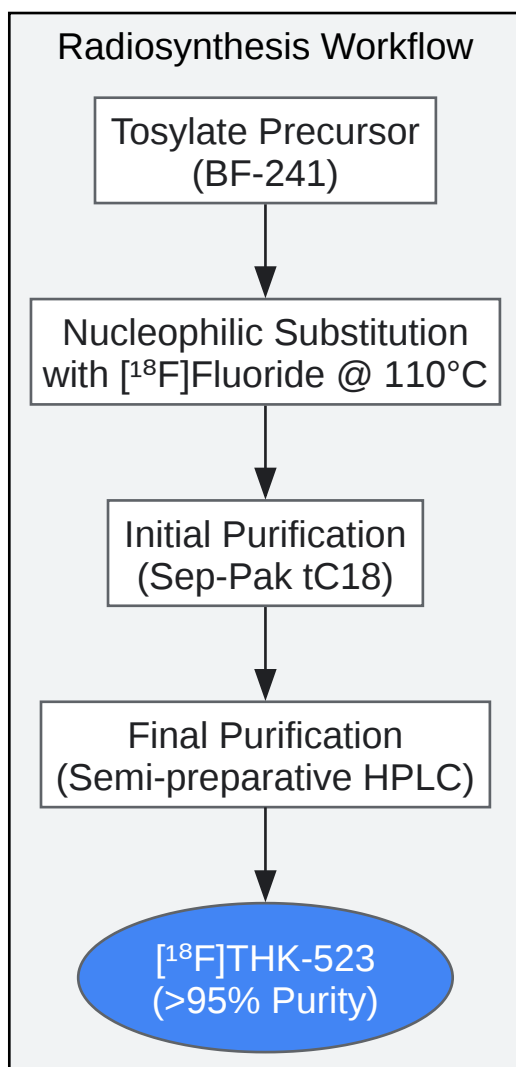
MicroPET Imaging in Transgenic Mice

In vivo imaging studies are performed to evaluate the brain kinetics and target engagement of [¹⁸F]THK-523 in living animal models.

- **Animal Models:** Tau transgenic mice (e.g., rTg4510), which develop tau pathology, and amyloid plaque-bearing mice (e.g., APP/PS1) are used, along with their wild-type littermates as controls.
- **Radiotracer Injection:** Mice are injected intravenously with [^{18}F] **THK-523**.
- **Image Acquisition:** Dynamic PET scans are acquired over a period of time (e.g., 60 minutes).
- **Image Reconstruction and Analysis:** Images are reconstructed using algorithms like 3D row-action maximum likelihood algorithm (RAMLA). Regions of interest (ROIs) are drawn on the brain images to quantify tracer retention. Summed images from a specific time window (e.g., 25–35 minutes post-injection) are often used for comparison between groups.

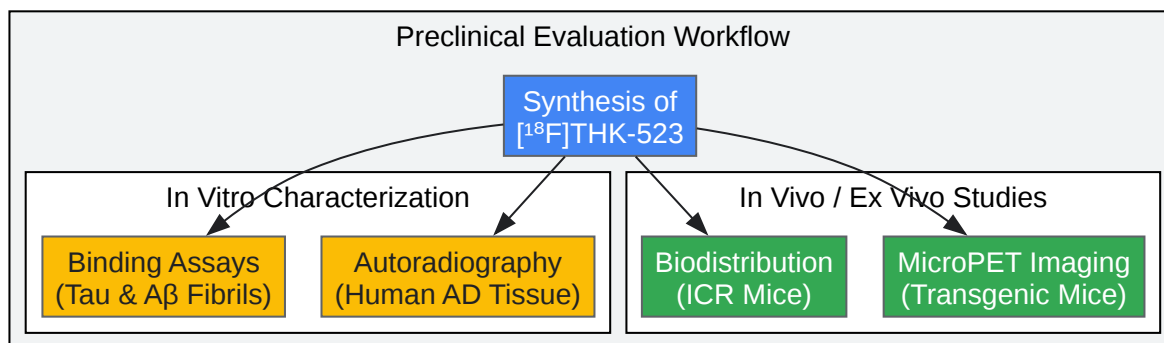
Visualizations

Diagrams illustrating key workflows and conceptual relationships provide a clear understanding of the evaluation and application of **THK-523**.



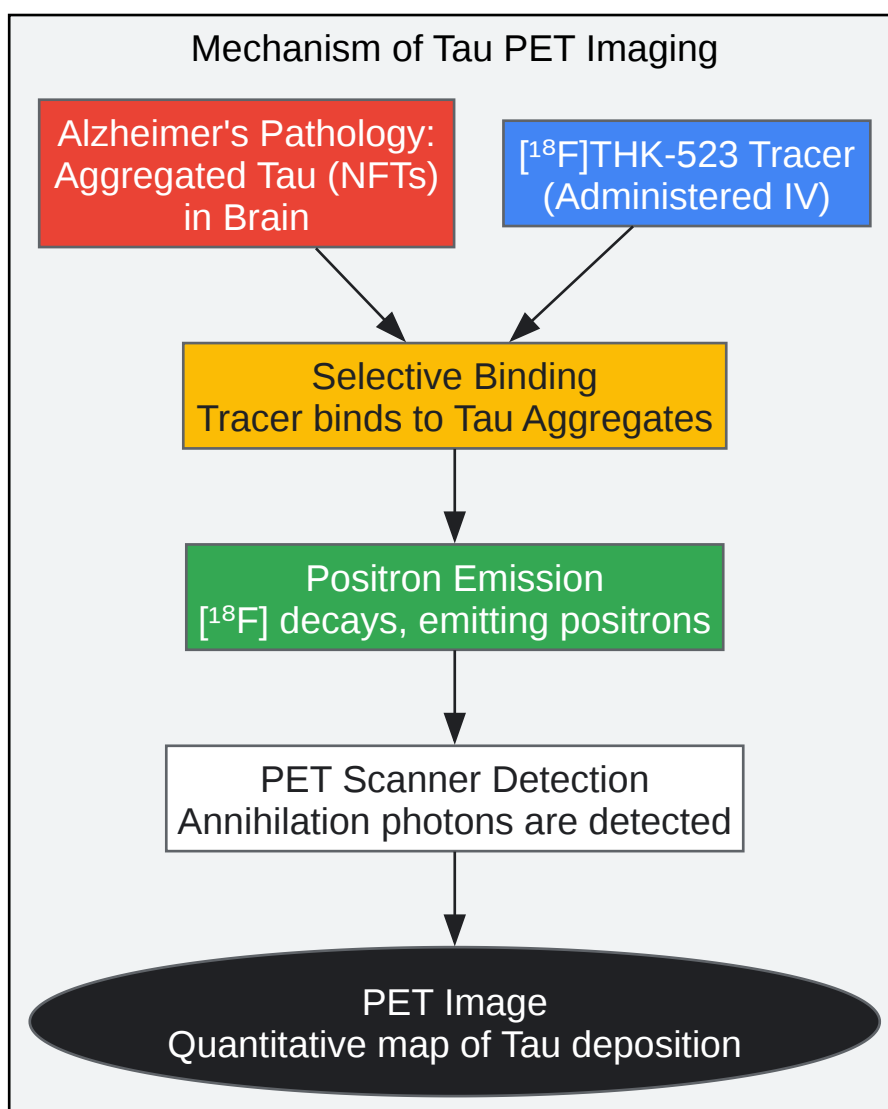
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Caption: Radiosynthesis workflow for $[^{18}\text{F}]$ THK-523.



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Caption: Preclinical evaluation workflow for $[^{18}\text{F}]\text{THK-523}$.



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Caption: Conceptual pathway of **THK-523** in tau PET imaging.

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